METHYL 4-[3-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE
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Overview
Description
METHYL 4-[3-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE is a complex organic compound that features a naphthalene moiety, a carbamoyl group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[3-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), which is known for its high regioselectivity and yield . This method involves the reaction of diethyl (α-azido(benzamido)methyl)phosphonate with 2-naphthyl propiolate under neutral pH conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[3-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 4-[3-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of METHYL 4-[3-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by mimicking the transition states of amines and esters in biological processes . This interaction can disrupt normal enzyme function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 1-methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
METHYL 4-[3-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[3-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-31-24(30)16-7-10-19(11-8-16)26-22(28)13-20(23(26)29)32-14-21(27)25-18-9-6-15-4-2-3-5-17(15)12-18/h2-12,20H,13-14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKDXLFNLQTRJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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